(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride
Description
This compound features a spirocyclic framework combining bicyclo[2.2.1]heptane (norbornane) and cyclopropane rings. The stereochemistry (1S,2S,4R,5S,6R) indicates specific spatial arrangements of hydroxyl groups at positions 5 and 6, along with a sulfonyl fluoride (-SO₂F) moiety at position 2. The sulfonyl fluoride group is notable for its reactivity in covalent inhibition and click chemistry applications.
Properties
IUPAC Name |
(1S,2S,4R,5S,6R)-5,6-dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO4S/c10-15(13,14)5-3-4-7(11)8(12)6(5)9(4)1-2-9/h4-8,11-12H,1-3H2/t4-,5-,6+,7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVNZZOMTUDQBM-YOWKYNACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C(C3O)O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3C[C@@H]([C@@H]2[C@H]([C@H]3O)O)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that incorporates a bicyclic heptane framework fused with a cyclopropane moiety. The presence of hydroxyl and sulfonyl fluoride functional groups contributes to its reactivity and biological properties.
Molecular Formula
- Molecular Weight : 305.38 g/mol
- Molecular Formula : CHFOS
The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzyme pathways involved in disease processes.
- Enzyme Inhibition : The sulfonyl fluoride group is known to interact with serine residues in active sites of enzymes, potentially leading to inhibition of enzymatic activity.
- Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial activity, indicating potential applications in treating infections.
In Vitro Studies
Recent research has focused on the compound's effects on cell lines and microbial cultures:
- Cell Viability Assays : Studies using various cancer cell lines revealed that the compound exhibits cytotoxic effects at micromolar concentrations. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.
- Antimicrobial Testing : The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Study | Cell Line/Organism | Concentration | Effect |
|---|---|---|---|
| HeLa Cells | 10 µM | 70% Viability Reduction | |
| S. aureus | 50 µg/mL | Inhibition Zone Diameter: 15 mm |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry examined the effects of the compound on prostate cancer cells. The results indicated a dose-dependent reduction in cell proliferation and an increase in apoptosis markers.
-
Antimicrobial Efficacy :
- In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. It showed promising results as a broad-spectrum antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The target compound distinguishes itself from similar spiro-bicyclic systems through its hydroxyl and sulfonyl fluoride substituents. Below is a comparative analysis:
Table 1: Comparative Structural Analysis
Key Observations
Bicyclo Framework Variations: The target compound’s bicyclo[2.2.1]heptane system (norbornane) contrasts with bicyclo[3.1.1]heptane (pinane-like) in and bicyclo[3.2.0]heptane in . These differences influence steric strain and reactivity. For example, bicyclo[2.2.1] systems are more strained, enhancing electrophilic reactivity at substituent sites.
Functional Group Impact: The -SO₂F group in the target compound is absent in analogs . Sulfonyl fluorides are highly electrophilic, enabling covalent binding to nucleophilic residues (e.g., serine in enzymes) . Dihydroxy groups at positions 5 and 6 enhance hydrophilicity compared to non-polar substituents (e.g., -Cl, -CH₃ in or -COOEt in ).
The target compound’s -SO₂F group aligns with medicinal chemistry strategies for irreversible inhibitors.
Research Findings and Limitations
- The target compound likely requires selective hydroxylation and sulfonylation steps.
- Data Gaps : Experimental data (e.g., solubility, stability) for the target compound are unavailable in the provided evidence. Comparative assessments rely on structural inferences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
